[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Descripción
Propiedades
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELXLJCILKEWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
967.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91722-21-3 | |
| Record name | Stevia rebaudiana, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mecanismo De Acción
Target of Action
The primary targets of Stevia rebaudiana are the pancreatic beta cells and the liver. These cells play a crucial role in the regulation of blood glucose levels. The pancreatic beta cells are responsible for the production and release of insulin, a hormone that helps regulate blood sugar levels. The liver plays a key role in maintaining glucose homeostasis by balancing the uptake and storage of glucose.
Mode of Action
Stevia rebaudiana interacts with its targets primarily through its active compounds, stevioside and rebaudioside A. These compounds stimulate insulin secretion and increase insulin sensitivity. This interaction results in a decrease in blood sugar levels, making Stevia rebaudiana beneficial for people with diabetes.
Biochemical Pathways
Stevia rebaudiana affects several biochemical pathways. One of the key pathways is the gluconeogenesis pathway in the liver. Stevioside inhibits the expression of the phosphoenol pyruvate carboxy kinase (PEPCK) gene, which plays a crucial role in the gluconeogenesis pathway. This inhibition results in a decrease in the production of new glucose, further helping to lower blood sugar levels.
Pharmacokinetics
The pharmacokinetics of Stevia rebaudiana involves its absorption, distribution, metabolism, and excretion (ADME). Upon absorption, steviol, the aglycone of stevioside, undergoes fast glucuronidation. This process enhances the solubility of steviol, facilitating its excretion through urine. The details of the distribution and metabolism of Stevia rebaudiana in the human body are still under investigation.
Result of Action
The action of Stevia rebaudiana results in several molecular and cellular effects. It enhances insulin secretion, increases insulin sensitivity, and inhibits the synthesis of new glucose. These actions collectively contribute to the reduction of blood sugar levels. In addition to its antidiabetic effects, Stevia rebaudiana also exhibits antioxidant, anti-inflammatory, and antihypertensive activities.
Action Environment
The action, efficacy, and stability of Stevia rebaudiana can be influenced by various environmental factors. For instance, the concentration of steviol glycosides in Stevia leaves can vary depending on the variety of the plant, growth period, and growth conditions. Furthermore, studies have shown that different irrigation practices can significantly influence the yield and composition of Stevia leaves.
Actividad Biológica
The compound in focus, a complex polyphenolic derivative, has garnered attention for its potential biological activities. Its intricate structure suggests a wide range of interactions at the molecular level, which may translate into significant pharmacological effects. This article reviews the biological activity of the compound, drawing from various studies and reports to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a highly branched structure with multiple hydroxyl groups that may contribute to its biological activities. The molecular formula is complex, indicating a substantial molecular weight and various functional groups that facilitate interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₈O₁₈ |
| Molecular Weight | 650.78 g/mol |
| Topological Polar Surface Area (TPSA) | 150 Ų |
| LogP | -0.40 |
| H-Bond Acceptors | 10 |
| H-Bond Donors | 8 |
Antioxidant Activity
Antimicrobial Activity
Anti-inflammatory Effects
Anticancer Properties
Preliminary investigations into the anticancer effects indicate that the compound may induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing safer cancer therapies. Mechanistic studies reveal that it may activate caspase pathways and inhibit cell proliferation through modulation of cell cycle regulators .
Case Studies
- Case Study on Antioxidant Activity :
- Case Study on Antimicrobial Activity :
- Case Study on Anti-inflammatory Effects :
Aplicaciones Científicas De Investigación
Structural Overview
The compound features multiple hydroxyl groups and a complex tetracyclic structure. Its molecular formula and weight are critical for understanding its chemical behavior and potential interactions.
Molecular Formula
- Molecular Formula : C₃₁H₄₆O₁₄
- Molecular Weight : 602.7 g/mol
Key Functional Groups
- Hydroxymethyl groups
- Trihydroxy groups
- Tetracyclic framework
Pharmaceutical Applications
The compound's structural features suggest potential uses in drug development, particularly in designing glycosides or other biologically active molecules.
Case Study: Antidiabetic Activity
Research has indicated that compounds with similar structural motifs can exhibit antidiabetic properties by modulating glucose metabolism. A computational study demonstrated that derivatives of this compound could influence blood glucose levels through enzyme regulation .
Biochemical Research
The presence of multiple hydroxyl groups may enhance solubility and reactivity, making this compound suitable for biochemical assays and studies.
Example: Enzyme Inhibition Studies
Studies have explored the inhibitory effects of similar compounds on key metabolic enzymes involved in carbohydrate metabolism. Such investigations are crucial for understanding metabolic disorders .
Material Science
Due to its unique structural properties, this compound could be investigated for applications in creating novel materials or coatings.
Potential Use in Coatings
Compounds with similar frameworks have been evaluated for their ability to form protective layers due to their hydrophilic nature, which can enhance adhesion properties .
Data Tables
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation of this glycoside derivative?
Answer:
- Nuclear Magnetic Resonance (NMR): Use 2D NMR techniques (e.g., HSQC, HMBC, NOESY) to resolve stereochemistry of glycosidic linkages and the tetracyclic core. NOESY correlations can confirm spatial proximity of protons, critical for determining sugar attachment sites .
- Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) identifies molecular ions and fragmentation patterns. Tandem MS (MS/MS) helps map glycosidic cleavage pathways .
- X-ray Crystallography: For absolute configuration determination, crystallize the compound and analyze diffraction patterns, though this may require high-purity samples .
- Chromatography: Reverse-phase HPLC with UV/Vis or evaporative light scattering detection (ELSD) ensures purity, while size-exclusion chromatography aids in separating high-molecular-weight impurities .
Advanced: How can molecular docking studies be designed to evaluate interactions between this compound and ATP-dependent efflux pumps (e.g., P-glycoprotein)?
Answer:
- Target Selection: Use crystallographic data of human P-glycoprotein (e.g., PDB ID 6QEX) to model the binding pocket.
- Ligand Preparation: Optimize the compound’s 3D structure using density functional theory (DFT) for accurate charge assignment.
- Docking Software: Employ tools like AutoDock Vina or Schrödinger’s Glide with flexible side-chain sampling to account for conformational changes.
- Validation: Cross-validate results with in vitro assays (e.g., calcein-AM efflux inhibition) and correlate docking scores with IC₅₀ values .
Basic: What enzymatic strategies are feasible for synthesizing the oligosaccharide moieties in this compound?
Answer:
- Glycosyltransferases: Use regioselective enzymes (e.g., L-rhamnosyltransferases) to sequentially attach sugar units. Optimize reaction conditions (pH 7–8, 37°C) with UDP-activated donors .
- Chemoenzymatic Approaches: Combine chemical synthesis of the aglycone with enzymatic glycosylation to improve yield and stereochemical fidelity.
- Monitoring: Track progress via TLC or LC-MS to detect intermediates .
Advanced: How can contradictions in cytotoxicity data across cancer cell lines be resolved?
Answer:
- Standardized Assays: Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. ATP-based luminescence) to minimize variability.
- Mechanistic Profiling: Perform RNA-seq or phosphoproteomics to identify differential pathway activation (e.g., apoptosis vs. autophagy) in resistant vs. sensitive lines.
- Multi-Omics Integration: Combine cytotoxicity data with metabolomic profiles to pinpoint metabolic vulnerabilities linked to the compound’s activity .
Basic: What purification strategies are effective for isolating this compound from complex mixtures?
Answer:
- Solid-Phase Extraction (SPE): Use C18 cartridges for preliminary enrichment.
- Preparative HPLC: Employ gradient elution (e.g., water-acetonitrile with 0.1% formic acid) on a C18 column. Monitor fractions via LC-MS .
- Membrane Technologies: Tangential flow filtration (TFF) removes high-molecular-weight contaminants while retaining the target compound .
Advanced: How can AI-driven simulations optimize the compound’s pharmacokinetic profile?
Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Use tools like GastroPlus to predict absorption, distribution, and clearance. Input logP, pKa, and solubility data from experimental measurements.
- Deep Learning: Train models on existing ADME datasets to predict bioavailability and hepatic metabolism. Validate with in vivo rodent studies .
Advanced: What methodologies address challenges in scaling up synthesis while maintaining stereochemical integrity?
Answer:
- Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent polarity) for glycosylation efficiency.
- Continuous Flow Chemistry: Utilize microreactors to enhance mixing and heat transfer, reducing side reactions during glycosidic bond formation .
Basic: How is the stability of this compound assessed under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies: Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40–60°C. Monitor degradation via HPLC-UV at 0, 1, 2, and 4 weeks.
- Kinetic Analysis: Calculate degradation rate constants (k) using first-order models. Identify major degradation products via LC-HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
